molecular formula C14H17NO2S B4856783 (5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione

(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione

Cat. No.: B4856783
M. Wt: 263.36 g/mol
InChI Key: OZWDIXKNCOFZOZ-NTMALXAHSA-N
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Description

(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a thiophene moiety. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Thiophene Moiety: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Modifications: The final steps may involve specific functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.

    Thiophene-2-carboxaldehyde: A thiophene derivative used in organic synthesis.

Uniqueness

(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione is unique due to its combined piperidine and thiophene structure, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-13(2)10(8-9-6-5-7-18-9)11(16)12(17)14(3,4)15-13/h5-8,15H,1-4H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWDIXKNCOFZOZ-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC2=CC=CS2)C(=O)C(=O)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(/C(=C\C2=CC=CS2)/C(=O)C(=O)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione
Reactant of Route 2
(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione
Reactant of Route 3
(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione

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